5-Aminobiphenyl-3-carbaldehyde
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Overview
Description
5-Aminobiphenyl-3-carbaldehyde is an organic compound belonging to the biphenyl family, characterized by the presence of an amino group (-NH2) and a formyl group (-CHO) attached to the biphenyl structure
Synthetic Routes and Reaction Conditions:
Biphenyl Derivative Synthesis: The synthesis of this compound typically starts with the formation of biphenyl derivatives through coupling reactions such as the Ullmann reaction.
Formylation: The formyl group is introduced using reagents like formic acid or formylating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis processes, often utilizing continuous flow reactors to ensure consistent quality and yield. The choice of reagents and reaction conditions is optimized to minimize by-products and enhance efficiency.
Types of Reactions:
Oxidation: Oxidation reactions can convert the amino group to a nitro group, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can reduce the formyl group to a hydroxyl group, resulting in the formation of hydroxyl derivatives.
Substitution: Substitution reactions can replace the amino group with other functional groups, leading to the formation of various substituted biphenyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) and metal catalysts like palladium on carbon (Pd/C).
Substitution: Common reagents include halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed:
Nitro Derivatives: Resulting from oxidation reactions.
Hydroxyl Derivatives: Resulting from reduction reactions.
Substituted Biphenyl Derivatives: Resulting from substitution reactions.
Scientific Research Applications
5-Aminobiphenyl-3-carbaldehyde has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a building block in multicomponent reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-aminobiphenyl-3-carbaldehyde exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, while the formyl group can participate in electrophilic reactions. These interactions can lead to the formation of various biologically active compounds and influence biological processes.
Comparison with Similar Compounds
1H-Indole-3-carbaldehyde: Another important compound in the indole family, used in the synthesis of active molecules.
Biphenyl-2-carboxaldehyde: Similar structure but with a different position of the formyl group.
4-Aminobiphenyl-3-carbaldehyde: Similar to 5-aminobiphenyl-3-carbaldehyde but with the amino group at a different position.
Uniqueness: this compound is unique due to its specific arrangement of functional groups, which influences its reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C13H11NO |
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Molecular Weight |
197.23 g/mol |
IUPAC Name |
3-amino-5-phenylbenzaldehyde |
InChI |
InChI=1S/C13H11NO/c14-13-7-10(9-15)6-12(8-13)11-4-2-1-3-5-11/h1-9H,14H2 |
InChI Key |
VIKPGQZKUQGRIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)C=O)N |
Origin of Product |
United States |
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